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Compound of Interest

Compound Name: 3-Propylbenzoic acid

Cat. No.: B2530097

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Propylbenzoic acid, a key organic compound with applications in chemical synthesis and
pharmaceutical research. This document details the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Core Compound Properties

Property Value

Chemical Formula C10H1202

Molecular Weight 164.20 g/mol [1]
IUPAC Name 3-Propylbenzoic acid[1]
CAS Number 500027-35-0[2]

Melting Point 43 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the predicted *H and 3C NMR spectral data for 3-Propylbenzoic acid.
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Data Presentation

Table 1: Predicted *H NMR Spectral Data for 3-Propylbenzoic acid

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~12.0 Singlet 1H -COOH
~7.9 Singlet 1H Ar-H
~7.8 Doublet 1H Ar-H
~7.4 Doublet 1H Ar-H
~7.3 Triplet 1H Ar-H
2.62 Triplet 2H -CHz-Ar
1.65 Sextet 2H -CH2-CHs
0.94 Triplet 3H -CHs

Table 2: Predicted 3C NMR Spectral Data for 3-Propylbenzoic acid
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Chemical Shift (8) ppm Assignment
~172 -COOH
~143 Ar-C
~132 Ar-C
~131 Ar-CH
~130 Ar-CH
~128 Ar-CH
~127 Ar-CH
~38 -CHz-Ar
~24 -CH2-CHs
~14 -CHs

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

» Weigh approximately 10-20 mg of 3-Propylbenzoic acid for *H NMR (50-100 mg for 13C
NMR) and place it in a clean, dry NMR tube.

e Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs) or
Dimethyl sulfoxide-de (DMSO-ds), to the NMR tube.

o Cap the tube and gently agitate it until the sample is completely dissolved.
Instrumentation and Data Acquisition:
e The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

o For H NMR, the spectral width is set to cover the range of proton chemical shifts (typically O-
12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
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e For 3C NMR, a wider spectral width is used (typically 0-220 ppm), and a larger number of
scans are required due to the lower natural abundance of the 3C isotope.

o Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
Tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Propylbenzoic acid will show characteristic absorption bands for the carboxylic
acid and aromatic functionalities.

Data Presentation

Table 3: Characteristic IR Absorption Bands for 3-Propylbenzoic acid

Wavenumber (cm~—?) Intensity Assignment

O-H stretch (Carboxylic acid

3300-2500 Strong, Broad dimen)

3100-3000 Medium C-H stretch (Aromatic)
2960-2850 Medium C-H stretch (Aliphatic)
1710-1680 Strong C=0 stretch (Carboxylic acid)
1600-1450 Medium to Weak C=C stretch (Aromatic ring)
1320-1210 Strong C-0O stretch (Carboxylic acid)
960.900 Medium. Broad O-H bend (Carboxylic acid

dimer)

Experimental Protocol: FT-IR Spectroscopy

Thin Solid Film Method:

e Dissolve a small amount of 3-Propylbenzoic acid in a volatile solvent (e.g., methylene
chloride or acetone).
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e Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

o Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the
spectrum.

KBr Pellet Method:

e Grind a small amount of 3-Propylbenzoic acid with dry potassium bromide (KBr) powder in
an agate mortar and pestle.

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
o Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Data Presentation

Table 4: Expected Mass Spectrum Fragmentation for 3-Propylbenzoic acid

m/z Relative Intensity Assighment

164 Moderate [M]* (Molecular ion)
147 Moderate [M - OH]*

135 Moderate [M - CzHs]*

119 Strong [M - COOH]*

91 Base Peak [C7H7]* (Tropylium ion)

Experimental Protocol: Mass Spectrometry

Sample Preparation:
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e Ensure the 3-Propylbenzoic acid sample is of high purity.
e Dissolve a small amount of the sample in a volatile solvent, such as methanol or acetonitrile.
Instrumentation and Data Acquisition (Electron lonization - El):

e The sample is introduced into the mass spectrometer, often via a direct insertion probe or
after separation by gas chromatography (GC).

 In the ion source, the sample is bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

» A detector measures the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization
of 3-Propylbenzoic acid.
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Workflow for the spectral characterization of 3-Propylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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